Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate is a complex organosulfur compound with the chemical formula and a molecular weight of approximately 516.5 g/mol. It is primarily recognized for its role as a photoinitiator in various chemical processes, particularly in polymerization reactions. The compound is classified under sulfonium salts and is often utilized in the production of photoresists and coatings due to its ability to generate reactive species upon exposure to light.
The synthesis of diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate typically involves the reaction of diphenylsulfonium salts with hexafluorophosphate anions. This reaction can be facilitated through various methods, including:
The synthetic process requires careful control of temperature and reaction time to ensure high yields and purity of the product. The typical conditions may involve refluxing the reactants in organic solvents such as acetonitrile or dichloromethane under inert atmosphere conditions to prevent moisture interference.
The molecular structure of diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate features a central sulfur atom bonded to three phenyl groups, one of which is substituted with a phenylthio group. The hexafluorophosphate acts as a counterion, stabilizing the sulfonium cation.
Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate undergoes several important chemical reactions, particularly photochemical ones:
The efficiency of these reactions depends on factors such as light intensity, wavelength, and the presence of other reactants or solvents that may influence the reaction kinetics.
The mechanism by which diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate acts as a photoinitiator involves:
The quantum yield and efficiency of radical formation are critical parameters that dictate its effectiveness as a photoinitiator in practical applications.
Relevant data indicates that proper handling procedures must be followed to mitigate risks associated with exposure.
Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate finds extensive use in several scientific and industrial applications:
Photoacid generators (PAGs) represent a cornerstone of modern polymer science, enabling precise spatial and temporal control over cationic polymerization processes. Among these, triarylsulfonium salts have emerged as particularly efficient photochemical initiators due to their exceptional stability, reactivity, and tunable photochemistry. When exposed to ultraviolet or visible light, these compounds undergo complex photochemical reactions that liberate strong Brønsted or Lewis acids, initiating cationic chain-growth polymerization in monomers like epoxides, vinyl ethers, and oxetanes. The distinct advantage of cationic photopolymerization lies in its oxygen insensitivity and post-illumination "dark cure" capability, where propagation continues after light exposure ceases [10]. Diphenyl(4-phenylthio)phenylsulfonium hexafluorophosphate exemplifies the evolution of sulfonium-based PAGs, combining structural features that enhance both photochemical efficiency and material compatibility in advanced applications ranging from microelectronics to additive manufacturing.
The development of onium salt photoinitiators marks a transformative period in polymer science, beginning with the pioneering work on iodonium salts in the 1960s. While iodonium compounds demonstrated viable photoacid generation, their limitations in absorption range and quantum yield spurred investigations into sulfonium-based alternatives. The breakthrough arrived in the 1970s when Crivello and colleagues discovered that triarylsulfonium salts, upon UV irradiation, generated superacids capable of initiating cationic polymerization [5]. This discovery unlocked new possibilities for industrial applications requiring deep-section curing and oxygen-resistant processes.
Early sulfonium PAGs like triphenylsulfonium hexafluoroantimonate exhibited high catalytic activity but suffered from limited absorption below 300 nm, necessitating high-energy UV sources. The 1980s–1990s saw strategic modifications to expand spectral sensitivity, including the introduction of electron-donating substituents like thioether groups. Diphenyl(4-phenylthio)phenylsulfonium hexafluorophosphate emerged from this era, incorporating a phenylthio moiety (–SPh) that red-shifted absorption while maintaining thermal stability. The selection of hexafluorophosphate (PF₆⁻) as the counterion further optimized this system, balancing solubility, acid strength, and corrosion resistance compared to alternatives like SbF₆⁻ [5] [7].
Table 1: Key Milestones in Onium Salt Photoinitiator Development
| Time Period | Development | Impact |
|---|---|---|
| 1960s | Discovery of iodonium salt photolysis | Established foundational cation generation mechanisms |
| 1970s | Commercialization of triarylsulfonium salts | Enabled industrial UV-curing of epoxy resins |
| 1980s–1990s | Structural derivatization (e.g., thioaryl) | Enhanced absorption range and acid generation efficiency |
| 2000s–Present | π-Conjugated designs for visible/NIR sensitivity | Enabled two-photon polymerization and advanced lithography [5] [7] |
Triarylsulfonium PAGs are classified by their structural architecture, counterion pairing, and photochemical mechanisms. Within this family, Diphenyl(4-phenylthio)phenylsulfonium hexafluorophosphate belongs to the asymmetric triarylsulfonium subclass, characterized by three distinct aryl rings attached to a central sulfur cation. This asymmetry disrupts molecular symmetry, enhancing molar extinction coefficients in the near-UV range compared to symmetric analogs like triphenylsulfonium salts [6] [7].
The photolysis mechanism involves homolytic cleavage of sulfur-carbon bonds upon excitation, generating radical and cationic intermediates that react with solvents or monomers to yield protons (H⁺). The liberated acid (HPF₆) then initiates ring-opening polymerization of epoxides via an activated chain-end (ACE) mechanism, where propagation occurs through tertiary oxonium ions [10]. Key properties underpinning its efficacy include:
Table 2: Classification and Properties of Major PAG Types
| PAG Type | Absorption Range (nm) | Acid Strength (pKₐ) | Quantum Yield (Φₕ⁺) | Key Applications |
|---|---|---|---|---|
| Iodonium Salts | 200–300 | –8 to –15 | 0.2–0.3 | Coatings, adhesives |
| Symmetric Sulfonium | 200–280 | –10 to –25 | 0.1–0.3 | PCB manufacturing |
| Asymmetric Sulfonium | 250–330 | –15 to –20 | 0.3–0.5 | Microlithography, 3D printing |
| π-Conjugated Sulfonium | 300–800 (two-photon) | –10 to –18 | 0.4–0.7 | NIR lithography, microfabrication [5] [7] |
Structural and Synthetic Evolution
The synthesis of Diphenyl(4-phenylthio)phenylsulfonium hexafluorophosphate (CAS 68156-13-8 or 75482-18-7) typically involves:
Performance Advantages in Polymerization
This compound outperforms early triarylsulfonium salts due to:
Role in Advancing Two-Photon Polymerization (2PP)
While primarily a UV-active PAG, structural analogs of this compound inspired next-generation π-conjugated sulfonium salts for 2PP. By integrating donor-π-acceptor motifs (e.g., diphenylaminostilbene), researchers achieved two-photon cross-sections (δ > 600 GM) at 780 nm, enabling 3D microfabrication with sub-micrometer resolution [5] [7]. The compound’s proven stability and reactivity established a design template for these advanced PAGs.
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